molecular formula C47H80O18 B14076452 Gypenoside LVII

Gypenoside LVII

Cat. No.: B14076452
M. Wt: 933.1 g/mol
InChI Key: GELOPBLVWSJPGZ-CHNMBZPZSA-N
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Description

Gypenoside LVII is a saponin compound derived from the plant Gynostemma pentaphyllum, commonly known as “Jiaogulan” or “Southern Ginseng.” Saponins are a class of naturally occurring glycosides with diverse biological activities. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of oncology and neuroprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Gypenoside LVII typically involves the extraction and purification from Gynostemma pentaphyllum. The process begins with the extraction of the plant material using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.

Industrial Production Methods

Industrial production of this compound can be achieved through biotransformation processes. Enzymatic biotransformation is a common method, where specific enzymes are used to convert precursor compounds into this compound. For example, glycoside hydrolases can be employed to selectively hydrolyze glycosidic bonds, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions

Gypenoside LVII undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the glycosidic moieties of this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

Mechanism of Action

Gypenoside LVII exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gypenoside LVII stands out due to its potent anticancer and neuroprotective properties, making it a unique candidate for therapeutic applications. Its ability to modulate multiple signaling pathways further enhances its potential as a multifunctional bioactive compound .

Properties

Molecular Formula

C47H80O18

Molecular Weight

933.1 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3R,8R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C47H80O18/c1-21(2)10-9-13-47(8,65-42-38(59)35(56)33(54)27(63-42)20-61-40-36(57)31(52)25(51)19-60-40)22-11-14-46(7)30(22)23(49)16-29-44(5)17-24(50)39(43(3,4)28(44)12-15-45(29,46)6)64-41-37(58)34(55)32(53)26(18-48)62-41/h10,22-42,48-59H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26+,27+,28?,29?,30-,31-,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,42-,44-,45+,46+,47-/m0/s1

InChI Key

GELOPBLVWSJPGZ-CHNMBZPZSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](CC3[C@]2(CCC4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C

Origin of Product

United States

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